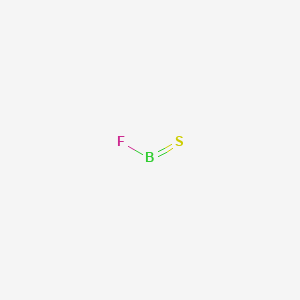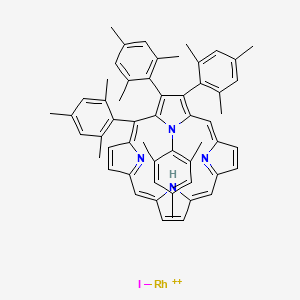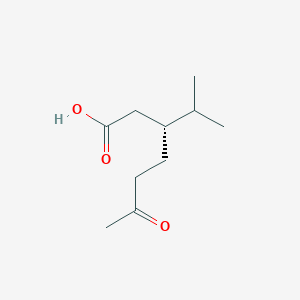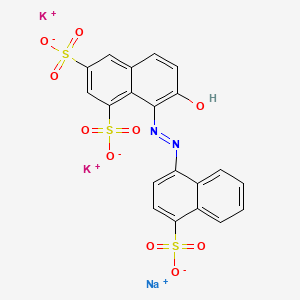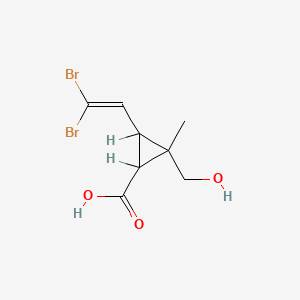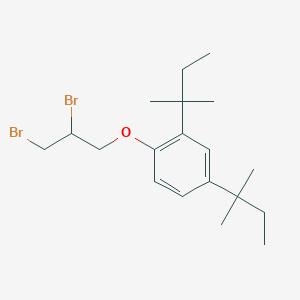
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- is an organic compound with a complex structure that includes a propanone group attached to a benzoyloxy group, a hydroxy group, and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetic acid.
Reduction: Reduction reactions can convert it into secondary alcohols, such as phenyl-2-propanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phenylacetic acid, phenyl-2-propanol, and various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates, such as enols or enolate anions, which participate in subsequent chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include phenylacetone (phenyl-2-propanone), benzyl methyl ketone, and methyl benzyl ketone .
Uniqueness
What sets 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
85211-61-6 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
[4-hydroxy-2,3,5-trimethyl-6-(2-oxopropyl)phenyl] benzoate |
InChI |
InChI=1S/C19H20O4/c1-11(20)10-16-14(4)17(21)12(2)13(3)18(16)23-19(22)15-8-6-5-7-9-15/h5-9,21H,10H2,1-4H3 |
Clé InChI |
UGWMVRLVRBMNRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C)CC(=O)C)OC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


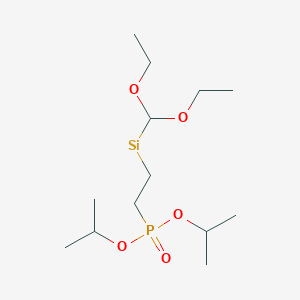
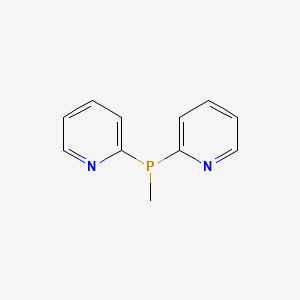
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
